molecular formula C11H15NO2S B13990823 (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid

Cat. No.: B13990823
M. Wt: 225.31 g/mol
InChI Key: PLDBEBVPTBISTH-VIFPVBQESA-N
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Description

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzyl bromide and (s)-alanine.

    Reaction Conditions: The key steps include nucleophilic substitution and amide bond formation. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and esters.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzyl derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)propanoic acid: A related compound with a similar structure but lacking the amino group.

    Benzylamine derivatives: Compounds with a benzyl group and an amino group, but different substituents on the benzyl ring.

Uniqueness

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid is unique due to the presence of both the amino group and the methylthio-substituted benzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2S/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

PLDBEBVPTBISTH-VIFPVBQESA-N

Isomeric SMILES

CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CSC1=CC=CC(=C1)CC(CN)C(=O)O

Origin of Product

United States

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